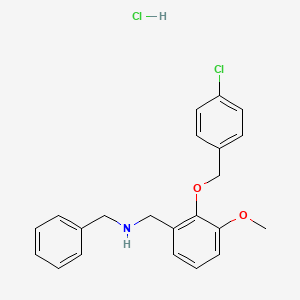
C22H23Cl2NO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H23Cl2NO2 Loratadine . It is a second-generation antihistamine used to treat allergies. Loratadine is known for its non-sedative properties, making it a popular choice for allergy relief without causing drowsiness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride . The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form , its active metabolite.
Reduction: Reduction reactions are less common but can be used to modify the compound for specific applications.
Substitution: Halogenation and other substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: or for oxidation.
Reducing Agents: for reduction.
Solvents: Methanol , chloroform , and dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine synthesis and reaction mechanisms.
Biology: Investigated for its effects on histamine receptors and cellular signaling pathways.
Medicine: Extensively studied for its efficacy in treating allergic conditions and its pharmacokinetics.
Industry: Used in the formulation of various over-the-counter allergy medications
Mechanism of Action
Loratadine works by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not cross the blood-brain barrier significantly, which accounts for its non-sedative properties .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but slightly different pharmacokinetics.
Fexofenadine: Known for its rapid onset of action and minimal sedative effects.
Desloratadine: The active metabolite of Loratadine, offering similar benefits with potentially longer-lasting effects
Uniqueness
Loratadine’s primary uniqueness lies in its balance of efficacy and non-sedative properties, making it a preferred choice for many patients seeking allergy relief without drowsiness .
Biological Activity
C22H23Cl2NO2 is a chemical compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes two chlorine atoms, a nitrogen atom, and a diverse carbon framework. The molecular formula indicates the presence of functional groups that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Antitumor Activity : The compound has been studied for its potential as an antitumor agent. It targets specific receptors involved in cancer cell proliferation, notably CXCR4, which is overexpressed in many tumors . This targeting allows for selective delivery of therapeutic agents to cancer cells while minimizing effects on healthy tissues.
- Inhibition of Biofilm Formation : this compound has been observed to inhibit biofilm formation in pathogenic bacteria, which is crucial in preventing chronic infections associated with biofilms .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
- Study on Antimicrobial Properties : A study published in 2021 identified a peptide ligand with structural similarities to this compound that exhibited broad-spectrum antimicrobial activity. This peptide was effective against multiple bacterial strains and did not show cytotoxicity towards mammalian cells .
- Antitumor Effects : In vitro studies have shown that compounds similar to this compound can reduce the viability of cancer cells by inducing apoptosis through specific pathways involving histone deacetylase (HDAC) inhibition .
Data Table: Biological Activities of this compound Derivatives
Properties
Molecular Formula |
C22H23Cl2NO2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C22H22ClNO2.ClH/c1-25-21-9-5-8-19(15-24-14-17-6-3-2-4-7-17)22(21)26-16-18-10-12-20(23)13-11-18;/h2-13,24H,14-16H2,1H3;1H |
InChI Key |
YLDFJJVLWBRDKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















